Tetramethylammonium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Research:

- Neuroscience: TMAc has been used to study the function of ion channels in nerve cells. Its ability to block certain types of ion channels can help researchers understand how these channels contribute to nerve conduction and other cellular processes. )

- Muscle Physiology: TMAc can also be used to study the function of ion channels in muscle cells. Similar to its use in neuroscience, it can help researchers understand how these channels contribute to muscle contraction and other cellular processes. )

Chemical Research:

- Ionic Liquids: TMAc is a common cation (positively charged ion) used in the preparation of ionic liquids. These are salts that are liquid at room temperature and have unique properties that make them useful for a variety of applications, such as catalysis and electrochemistry. [Source: American Chemical Society ()]

Environmental Research:

- Soil Remediation: TMAc has been investigated for its potential use in soil remediation. It can help to mobilize certain contaminants in soil, making them more easily removed. However, further research is needed to determine the effectiveness and safety of this approach for large-scale applications. [Source: ScienceDirect ()]

Molecular Structure Analysis

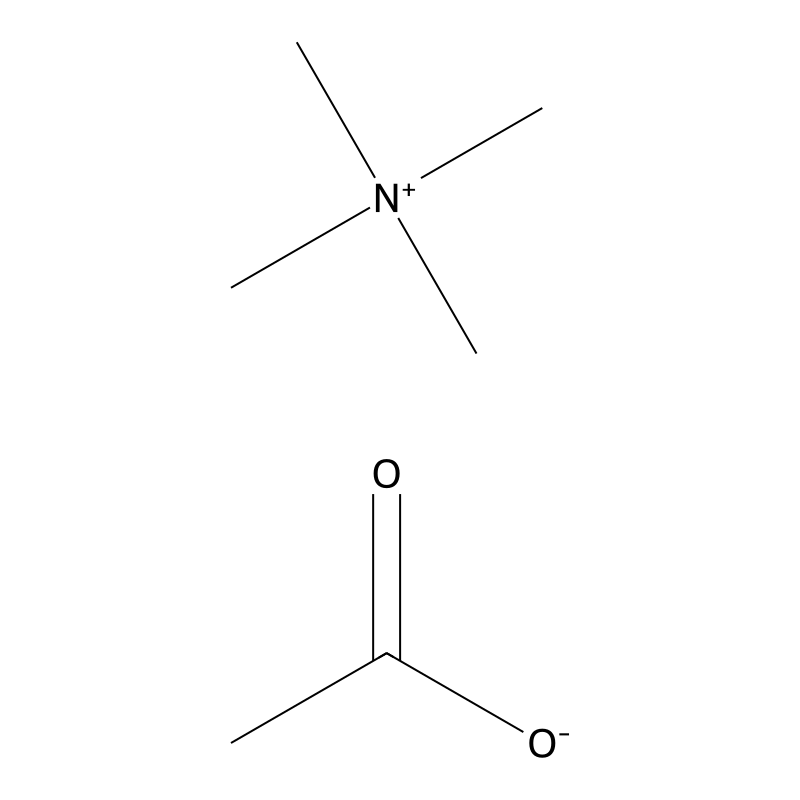

The TMAA molecule consists of two main parts: the cation (tetramethylammonium) and the anion (acetate). The cation has a central nitrogen atom with four methyl groups attached, giving it a positive charge (+). The acetate anion is formed from acetic acid (CH3COOH) by losing a hydrogen ion (H+). The positive charge of the cation is balanced by the negative charge of the anion, forming a neutral molecule (CH3)4N+CH3COO- [].

Here are some notable aspects of the structure:

- Hydrophobic Cation: The four methyl groups create a bulky, hydrophobic (water-fearing) environment around the nitrogen atom. This feature makes TMAA soluble in organic solvents but less soluble in water [].

- Ionic Bond: The interaction between the cation and anion is an ionic bond, where electrostatic attraction holds the oppositely charged parts together.

Chemical Reactions Analysis

Synthesis

TMAA can be synthesized through various methods, including the reaction of trimethylamine with methyl chloride and acetic acid [].

(CH3)3N + CH3Cl + CH3COOH → (CH3)4N+CH3COO- + HCl

Decomposition

TMAA decomposes at high temperatures (around 184°C) []. The exact decomposition pathway might not be fully elucidated, but it likely involves the breakdown of the cation and anion into smaller molecules.

Other Reactions

TMAA can participate in various reactions depending on the research context. For example, it can act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (like water and organic solvents) []. It can also be used as an ion-pairing agent in chromatography to alter the properties of analytes for separation purposes [].

Physical And Chemical Properties Analysis

- Melting Point: 184°C (decomposition) []

- Boiling Point: Not available (decomposes before boiling)

- Solubility: Soluble in water, methanol, ethanol, and other polar organic solvents []

- Stability: Stable at room temperature, hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

TMAA does not have a direct biological effect; it primarily functions as a catalyst or reaction modifier in scientific research.

- Skin and Eye Irritation: TMAA may cause mild skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Dust Inhalation: Avoid inhaling dust particles of TMAA. Work in a well-ventilated area.

- Nucleophilic substitutions: The acetate ion can act as a nucleophile in substitution reactions.

- Formation of other compounds: It can react with various electrophiles to form different organic compounds, including esters and amides .

- Deprotonation reactions: The compound can also act as a base in deprotonation reactions due to the presence of the acetate ion.

Tetramethylammonium acetate can be synthesized through several methods:

- From tetramethylammonium hydroxide and acetic acid: This is the most common method, where tetramethylammonium hydroxide reacts with acetic acid to yield tetramethylammonium acetate and water.

- Neutralization reactions: The compound can also be produced by neutralizing tetramethylammonium salts with acetic acid.

- Solvent-assisted synthesis: Utilizing solvents like dimethyl sulfoxide can enhance the reaction efficiency when synthesizing this compound .

Tetramethylammonium acetate has several applications across different fields:

- Chemical synthesis: It is used as a reagent in organic synthesis, particularly in reactions requiring a stable quaternary ammonium salt.

- Biochemical research: Its ability to affect membrane properties makes it useful in studying cellular processes and membrane dynamics.

- Industrial applications: The compound is utilized in various industrial processes, including those involving catalysis and material synthesis .

Studies on the interactions of tetramethylammonium acetate with other compounds reveal its potential as a stabilizing agent or catalyst. For instance, it has been shown to facilitate certain reactions involving metal complexes, enhancing their reactivity and selectivity. Additionally, its interactions with biological systems suggest possible roles in modulating enzyme activities or influencing cellular signaling pathways .

Tetramethylammonium acetate shares similarities with other quaternary ammonium salts but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Trimethylamine N-oxide | C₃H₉NO | A tertiary amine oxide; used in biological studies. |

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | A larger quaternary ammonium salt; used in phase transfer catalysis. |

| Benzyltrimethylammonium chloride | C₁₈H₁₈ClN | Commonly used as a surfactant; affects membrane properties similarly. |

Tetramethylammonium acetate's unique combination of solubility, stability, and reactivity sets it apart from these similar compounds, making it particularly valuable in both synthetic chemistry and biological research .

Tetramethylammonium (TMA) derivatives were first synthesized in the late 19th century through quaternization reactions between trimethylamine and methyl halides. The acetate salt, TMAA, gained prominence in the mid-20th century as researchers recognized its potential in organic synthesis and electrochemistry. Early applications focused on its use as a phase-transfer catalyst, leveraging the TMA cation’s ability to stabilize charged intermediates in biphasic systems.

The compound’s synthesis was standardized by reacting tetramethylammonium hydroxide with acetic acid in methanol, achieving yields exceeding 87%. This method remains prevalent due to its scalability and compatibility with industrial processes. TMAA’s historical trajectory parallels advancements in organometallic chemistry, where its weakly coordinating acetate anion enabled the stabilization of reactive metal complexes.

Significance in Modern Chemical Research

Contemporary applications of TMAA span three key domains:

- Organometallic Synthesis: TMAA facilitates ligand exchange reactions in nickel perfluoroalkyl complexes, enabling the preparation of novel Ni(III) species with potential catalytic activity.

- Analytical Chemistry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using TMAA achieve detection limits of 0.00034 mg L⁻¹ for TMA ions in wastewater, critical for environmental monitoring.

- Biochemical Systems: As a cholinomimetic agent, TMAA interacts with nicotinic and muscarinic acetylcholine receptors, providing insights into neural signaling mechanisms.

Structural Features Relevant to Research Applications

TMAA’s molecular architecture ([CH₃]₄N⁺[CH₃COO]⁻) combines a hydrophobic quaternary ammonium cation with a hydrophilic acetate anion. Key structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 133.19 g/mol | |

| Melting Point | 184°C (decomposition) | |

| Solubility in Water | >500 g/L (20°C) | |

| Ionic Radius (TMA⁺) | 0.322 nm |

Neutron scattering studies reveal that aqueous TMAA solutions exhibit specific ion-pairing behavior, with the TMA cation forming hydration shells that influence solute-solvent interactions. This structural dynamic underpins its efficacy in phase-transfer catalysis and electrochemical applications.

Overview of Research Methodologies in TMAA Studies

Synthetic Approaches

The optimized synthesis involves stoichiometric neutralization in methanol:

$$ \text{[NMe}4\text{][OH] + CH}3\text{COOH} \rightarrow \text{[NMe}4\text{][OAc] + H}2\text{O} $$

Reaction conditions: 40°C for 4 hours, yielding 87.6% pure product.

Analytical Techniques

- LC-MS/MS: A BEH Amide column (1.7 µm) with 0.1% formic acid/acetonitrile mobile phase achieves baseline separation of TMA ions.

- Solid-Phase Extraction: Weak cation exchange resins (Oasis WCX) concentrate TMAA from wastewater with 50–120% recovery rates.

Computational Modeling

Ab initio molecular dynamics simulations using the revPBE functional accurately replicate TMAA’s ion-pairing behavior observed in neutron diffraction experiments. These models inform the design of TMAA-based ionic liquids for battery electrolytes.

The most established and widely documented method for synthesizing tetramethylammonium acetate involves the neutralization reaction between tetramethylammonium hydroxide and acetic acid [1]. This classical approach represents a straightforward acid-base reaction that proceeds according to the stoichiometric equation: tetramethylammonium hydroxide plus acetic acid yields tetramethylammonium acetate plus water [1].

The standard protocol involves combining equimolar amounts of tetramethylammonium hydroxide solution (typically 25 weight percent in methanol) with acetic acid in methanol as the reaction medium [1]. The reaction is conducted at moderate temperatures, typically 40 degrees Celsius, for a duration of 4 hours with continuous stirring [1]. Under these conditions, the reaction proceeds with high efficiency, achieving yields of approximately 87.6 percent [1].

The reaction mechanism follows classical acid-base chemistry principles, where the hydroxide anion abstracts a proton from the carboxylic acid group, resulting in the formation of the acetate anion and water [1]. The tetramethylammonium cation remains unchanged throughout the reaction, serving as a spectator ion [1].

Following the completion of the reaction, the product mixture undergoes filtration to remove any undissolved materials [1]. The solvent is subsequently removed using rotary evaporation, initially yielding a viscous oil in which solid formation begins [1]. Complete removal of residual solvent under high vacuum conditions produces a white solid product [1]. Final purification involves washing the solid with diethyl ether to remove organic impurities, followed by vacuum drying [1].

This classical methodology has been extensively validated in patent literature and represents the most reliable approach for laboratory-scale synthesis [1]. The high yields and reproducible results make this method particularly suitable for research applications where product purity and consistency are paramount [1].

Modern Synthetic Methodologies

Contemporary synthetic approaches have expanded beyond traditional solution-phase chemistry to incorporate green chemistry principles and advanced reaction technologies [23]. Microwave-assisted synthesis has emerged as a particularly effective modern methodology for quaternary ammonium salt preparation [23]. This approach significantly reduces reaction times from the conventional 12-24 hours to merely 5-10 minutes while maintaining excellent yields of 90-98 percent [23].

The microwave methodology employs a 1:2 molar ratio of starting materials in the presence of 0.5 equivalents of anhydrous acetonitrile [23]. Reactions are conducted at 300 watts power with temperatures reaching 95 degrees Celsius [23]. The dramatically reduced reaction times and comparable yields represent substantial improvements over classical heating methods [23].

Ultrasound-assisted synthesis provides another modern alternative, reducing reaction times to approximately 60 minutes while achieving yields of 85-98 percent [23]. This methodology utilizes ultrasonic irradiation at 35 hertz frequency, operating at 60 degrees Celsius [23]. The ultrasonic approach offers advantages in terms of energy efficiency and environmental impact compared to conventional heating methods [23].

Phase transfer catalysis has also been developed as an effective strategy for quaternary ammonium salt synthesis [18]. This methodology enables the use of weaker, more environmentally friendly inorganic bases compared to traditional organic bases [18]. Phase transfer catalysis allows for reactions in a wider range of solvents beyond dipolar aprotic solvents, including more benign alternatives such as toluene [18].

Solvent-free methodologies represent the most recent advancement in quaternary ammonium salt synthesis [31]. These approaches utilize manual grinding of starting materials with iodine as oxidant, achieving complete atom economy and low process mass intensity values [31]. The solvent-free strategy offers significant advantages in terms of energy conservation and environmental impact [31].

| Methodology | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Classical Heating | 4 hours | 40 | 87.6 | High reproducibility, well-established |

| Microwave-Assisted | 5-10 minutes | 95 | 90-98 | Rapid reaction, energy efficient |

| Ultrasound-Assisted | 60 minutes | 60 | 85-98 | Reduced energy consumption |

| Solvent-Free | Variable | Ambient | 85-95 | Environmental sustainability |

Scale-Up Considerations and Industrial Production

Industrial production of tetramethylammonium acetate requires careful consideration of process economics, safety factors, and environmental impact [14]. The transition from laboratory-scale to industrial manufacturing involves optimization of reaction conditions, equipment selection, and process control systems [14].

Continuous flow synthesis has emerged as a preferred methodology for industrial-scale production [24]. This approach utilizes microflow field technology to enable continuous synthesis of quaternary ammonium salts with improved process control and safety characteristics [24]. Continuous flow systems offer advantages in heat and mass transfer, reaction time control, and product quality consistency [24].

Process optimization for industrial production focuses on maximizing yield while minimizing waste generation and energy consumption [14]. This includes optimization of reaction temperature, residence time, and reactant stoichiometry [14]. Advanced process control systems monitor critical parameters such as temperature, pressure, and composition to ensure consistent product quality [14].

Environmental considerations play a crucial role in industrial production design [14]. Modern facilities incorporate waste minimization strategies, solvent recovery systems, and effluent treatment processes to reduce environmental impact [14]. The use of green chemistry principles in industrial synthesis has become increasingly important for regulatory compliance and corporate sustainability goals [14].

Quality assurance in industrial production requires comprehensive analytical testing at multiple stages of the manufacturing process [14]. This includes raw material qualification, in-process monitoring, and final product analysis to ensure compliance with specifications [14].

Quality Control in Research-Grade Preparation

Research-grade tetramethylammonium acetate requires stringent quality control measures to ensure suitability for analytical and synthetic applications [33] [35]. Commercial suppliers typically specify minimum purity levels of 97-98 percent for research-grade materials [33] [35].

Analytical characterization employs multiple complementary techniques to assess product quality and purity [37]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the tetramethylammonium cation appearing as a singlet in proton nuclear magnetic resonance spectra [37]. Carbon-13 nuclear magnetic resonance spectroscopy further confirms the presence of both cationic and anionic components [37].

Mass spectrometry analysis using matrix-assisted laser desorption/ionization time-of-flight techniques enables precise molecular weight determination and identification of potential impurities [37]. The tetramethylammonium cation exhibits characteristic fragmentation patterns that facilitate unambiguous identification [37].

High-performance liquid chromatography methods have been developed specifically for tetramethylammonium analysis [19]. These methods utilize specialized stationary phases and mobile phase compositions to achieve effective retention and separation [19]. Detection methods include evaporative light scattering detection and mass spectrometry, providing sensitive and selective analysis [19].

Moisture content determination represents a critical quality control parameter, as quaternary ammonium salts are typically hygroscopic [9]. Karl Fischer titration or thermogravimetric analysis provides accurate moisture content measurements [9]. Typical specifications require moisture content below 2 percent for research-grade materials [9].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability and decomposition behavior [37]. Research-grade tetramethylammonium acetate typically exhibits melting points in the range of 184-195 degrees Celsius [33] [35].

Elemental analysis confirms the empirical formula and detects the presence of inorganic impurities [37]. Combustion analysis provides carbon, hydrogen, and nitrogen content, while atomic spectroscopy techniques identify trace metal contaminants [37].

| Analysis Method | Parameter Measured | Typical Specification | Detection Limit |

|---|---|---|---|

| Nuclear Magnetic Resonance | Structural confirmation | Consistent with structure | Not applicable |

| Mass Spectrometry | Molecular weight | Within 0.1 dalton | 1 part per million |

| High-Performance Liquid Chromatography | Purity | Greater than 97% | 0.01% |

| Karl Fischer Titration | Moisture content | Less than 2% | 0.001% |

| Elemental Analysis | Empirical formula | Within 0.4% theoretical | 0.1% |

Alternative Synthesis Pathways

Beyond the classical acid-base neutralization approach, several alternative synthetic pathways have been developed for tetramethylammonium acetate preparation [30]. Electrochemical synthesis represents one such alternative, utilizing electrolysis of tetramethylammonium salts with appropriate counter-ions [30].

The electrochemical approach employs tetramethylammonium formate or hydrogencarbonate salts as starting materials in an electrolytic cell equipped with a cation exchange membrane [30]. Electrolysis of tetramethylammonium hydrogencarbonate provides high-purity tetramethylammonium hydroxide, which can subsequently be neutralized with acetic acid to yield the acetate salt [30]. This methodology offers advantages in terms of product purity and the elimination of chloride contamination [30].

Ion exchange methodologies provide another alternative synthesis route [17]. This approach utilizes anion exchange resins pre-loaded with acetate ions to exchange with other anions present in tetramethylammonium salts [17]. The process involves treating an anion exchange resin with excess sodium acetate to replace chloride ions with acetate ions [17]. The quaternary ammonium halide solution is then passed through the acetate-loaded resin column to effect the anion exchange [17].

Metathesis reactions offer additional synthetic flexibility [12]. These reactions involve the precipitation of insoluble salts while leaving the desired quaternary ammonium acetate in solution [12]. The methodology requires careful selection of reaction partners to ensure selective precipitation of unwanted by-products [12].

Direct synthesis from trimethylamine and appropriate alkylating agents represents a more fundamental alternative approach [29]. This methodology involves the quaternization of trimethylamine with methylating agents, followed by anion exchange or neutralization to introduce the acetate counter-ion [29]. The approach offers potential advantages in terms of raw material costs and process integration [29].

Enzymatic synthesis pathways have been explored as environmentally benign alternatives, although these remain largely in the research phase [25]. These approaches utilize specific enzymes to catalyze the formation of quaternary ammonium structures under mild reaction conditions [25].

The selection of appropriate synthesis pathway depends on factors including required purity level, scale of production, environmental considerations, and economic constraints [30]. Each alternative methodology offers distinct advantages and limitations that must be evaluated in the context of specific application requirements [30].

Quantum chemical investigations of tetramethylammonium acetate have employed sophisticated computational methodologies to understand its fundamental electronic structure and molecular properties. Density Functional Theory calculations using the B3LYP functional with the 6-311++G(2d,p) basis set have been extensively utilized to optimize ground state geometries and calculate key thermodynamic parameters [1] [2]. These investigations have revealed critical insights into the electronic structure of tetramethylammonium acetate, including reaction energies (ΔEreaction), Gibbs free energy changes (ΔGreaction), activation energies (ΔEactivation), and activation Gibbs free energies (ΔGactivation) for various degradation mechanisms [1] [2].

Ab initio molecular orbital calculations have provided detailed descriptions of electron distribution in the tetramethylammonium ion component of the acetate salt [3]. These calculations demonstrate that the tetramethylammonium cation exhibits a non-spherical charge distribution characterized by patches of positive charge associated with the methyl groups, interspersed with essentially neutral regions [3]. The van der Waals surface analysis reveals specific geometric preferences for anion interactions, with the lowest-energy orientation occurring when the acetate anion approaches a face of the tetrahedral cation [3].

High-level quantum chemical methods including MP2 and CCSD(T) have been employed to achieve chemical accuracy in interaction energy calculations [4] [5]. These investigations have utilized basis sets ranging from cc-pVTZ to aug-cc-pVTZ to ensure convergence of electronic correlation effects [4] [5]. The calculations have been particularly valuable for understanding the subtle balance between electrostatic interactions and dispersion forces in tetramethylammonium acetate systems [4] [5].

Polarizable continuum model implementations have been integrated with quantum chemical calculations to account for solvent effects [1] [2]. The B3LYP functional combined with PCM has proven effective for modeling tetramethylammonium acetate behavior in polar aprotic solvents such as DMSO, which is particularly relevant for understanding the compound's stability under various hydration conditions [1] [2].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior and structural properties of tetramethylammonium acetate systems. Ab initio molecular dynamics simulations using the revPBE functional with D3 dispersion corrections have been employed to study ion pairing behavior in aqueous solutions [4] [5]. These simulations utilize Born-Oppenheimer molecular dynamics with Goedecker-Teter-Hutter pseudopotentials and TZV2P basis sets to achieve high accuracy in describing intermolecular interactions [4] [5].

The simulation protocols typically involve systems containing tetramethylammonium acetate with 64-128 water molecules under periodic boundary conditions [4] [5] [6]. Temperature control is maintained using the Generalized Langevin Equation method, with simulations conducted at physiologically relevant temperatures ranging from 298 K to 350 K [1] [2]. The simulations employ time steps of 0.5-1.0 fs and total simulation times extending to 50-500 ps, depending on the specific properties being investigated [4] [5] [1] [2].

Classical molecular dynamics simulations have been performed using specialized force fields to study longer timescales and larger systems [4] [5] [6]. These simulations have revealed important details about the hydration shell structure around tetramethylammonium cations and their interactions with acetate anions. The radial distribution functions obtained from these simulations provide quantitative measures of ion-ion and ion-water correlations [4] [5] [6].

Comparative studies between different molecular dynamics approaches have highlighted the importance of quantum mechanical effects in accurately describing tetramethylammonium acetate behavior [4] [5]. While classical force field simulations can capture essential structural features, ab initio molecular dynamics is necessary to properly account for charge transfer effects and electronic polarization in these ionic systems [4] [5].

Force Field Development for Tetramethylammonium Systems

The development of accurate force field parameters for tetramethylammonium systems has been a crucial area of computational research. CHARMM36 force field parameters have been extensively validated for tetramethylammonium acetate systems, with particular attention to the electronic continuum correction approach [4] [5]. The ECC method involves scaling partial charges by a factor of 0.85 to implicitly account for electronic polarization effects, which significantly improves the description of ion pairing behavior compared to standard full-charge models [4] [5].

Force field parameter optimization has focused on capturing the unique characteristics of tetramethylammonium-acetate interactions [4] [5]. The CHARMM36 force field with ECC scaling and the AMBER99SB force field have been identified as the most effective for modeling these systems, successfully capturing essential pairing characteristics while maintaining computational efficiency [4] [5]. However, only revPBE-based ab initio molecular dynamics simulations accurately reproduce specific experimental features such as low Q peak intensities in neutron scattering experiments [4] [5].

Systematic benchmarking studies have compared multiple force field approaches for tetramethylammonium systems [7] [8]. These investigations have revealed that GAFF2 and SMIRNOFF99Frosst force fields exhibit the largest number of difference flags when compared, indicating substantial parametric differences that affect molecular conformations and energetics [7]. In contrast, MMFF94 and MMFF94S force fields show minimal differences, reflecting their shared parameterization philosophy [7].

The development of polarizable force fields represents an important advancement in modeling tetramethylammonium acetate systems [8] [9]. The AMOEBA force field, which explicitly includes polarization effects through induced dipoles, has shown significant improvements over fixed-charge models for structural and thermodynamic properties [8]. However, further refinement is necessary to accurately describe solvation free energies and dynamical properties away from ambient conditions [8].

Electronic Structure Calculations

Electronic structure calculations have provided fundamental insights into the bonding and electronic properties of tetramethylammonium acetate. Kohn-Sham orbital analysis has revealed the nature of electronic states and charge distributions in these ionic systems [1] [2]. The calculations employ hybrid Gaussian plane-wave methods with plane-wave cutoffs of 400 Ry to ensure accurate representation of the electronic structure while maintaining computational efficiency [1] [2].

Natural Bond Orbital analysis has been utilized to understand the charge distribution and bonding patterns in tetramethylammonium acetate complexes [2]. These calculations reveal that the positive charge on the tetramethylammonium cation is not uniformly distributed but exhibits significant localization on the methyl groups, creating regions of enhanced electrostatic interaction potential [2]. The NBO analysis provides quantitative measures of partial charges and dipole moments that are essential for force field parameterization [2].

Molecular orbital calculations have investigated the electronic structure of transition states involved in degradation mechanisms [1] [2]. The calculations focus on ylide formation and nucleophilic substitution pathways, providing activation energies and reaction coordinates for these important processes. The electronic structure analysis reveals how the presence of deep eutectic solvents can stabilize tetramethylammonium head groups by altering the electronic environment [1] [2].

Dispersion-corrected density functional theory calculations have been employed to accurately describe London dispersion interactions [4] [5] [1] [2]. The Grimme D3 dispersion correction with Becke-Johnson damping has proven essential for capturing the subtle attractive interactions between tetramethylammonium cations and acetate anions. These calculations demonstrate that dispersion forces contribute significantly to the overall binding energy and structural stability of ion pair complexes [4] [5] [1] [2].

Computational Modeling of Tetramethylammonium Acetate in Reaction Mechanisms

Computational modeling of reaction mechanisms involving tetramethylammonium acetate has focused on understanding its role as a catalyst and its degradation pathways. Transition state calculations have been performed to elucidate the catalytic mechanisms in which tetramethylammonium acetate participates [1] [2] [10]. These calculations reveal that the acetate anion can act as a nucleophile in various organic transformations, with activation barriers typically ranging from 20-100 kJ/mol depending on the specific reaction conditions [1] [2] [10].

Mechanistic studies have investigated the dual role of tetramethylammonium acetate in catalytic processes [11] [10]. Computational analysis reveals that the tetramethylammonium cation can participate in cation-π interactions while simultaneously providing a source of nucleophilic acetate ions. This dual functionality makes tetramethylammonium acetate particularly effective in phase transfer catalysis applications [11] [10].

Degradation pathway analysis has utilized computational methods to understand the chemical stability of tetramethylammonium acetate under alkaline conditions [1] [2]. The calculations identify two primary degradation mechanisms: ylide formation and nucleophilic substitution (SN2). Under standard conditions without stabilizing agents, ylide formation dominates at lower hydration levels with activation energies of approximately 18 kJ/mol, while SN2 mechanisms become more prominent at elevated temperatures with activation energies around 48 kJ/mol [1] [2].

Computational modeling has revealed the stabilizing effects of deep eutectic solvents on tetramethylammonium acetate systems [1] [2]. The calculations demonstrate that the presence of choline chloride and ethylene glycol-based deep eutectic solvents increases activation energy barriers for both degradation mechanisms, with SN2 activation energies rising to 55 kJ/mol and ylide formation barriers reaching 28 kJ/mol [1] [2]. This enhanced stability is attributed to altered electrostatic potential surfaces that reduce the nucleophilicity of hydroxide ions [1] [2].

Temperature-dependent computational studies have investigated the kinetics of tetramethylammonium acetate reactions across different thermal conditions [1] [2]. The calculations reveal that at 298 K, ylide formation is the predominant degradation pathway, while at higher temperatures (320 K and 350 K), nucleophilic substitution becomes increasingly important. The presence of stabilizing solvents effectively suppresses both degradation mechanisms across all temperature ranges studied [1] [2].

[4] Le Nguyen, N. L., et al. "Ion pairing in aqueous tetramethylammonium–acetate solutions by neutron scattering and molecular dynamics simulations." Physical Chemistry Chemical Physics 27.4 (2025): 3208-3218.

[5] Le Nguyen, N. L., et al. "Ion pairing in aqueous tetramethylammonium–acetate solutions by neutron scattering and molecular dynamics simulations." RSC Physical Chemistry Chemical Physics (2025).

[1] Karibayev, M., et al. "Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study." Molecules 29.20 (2024): 4869.

[6] Mason, P. E., et al. "Hydration of biologically relevant tetramethylammonium cation by neutron scattering and molecular dynamics." Physical Chemistry Chemical Physics 26.4 (2024): 3208-3218.

[2] Myrzakhmetov, B., et al. "Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study." Molecules 29.20 (2024): 4869.

[11] Mahmood, A., et al. "Mechanistic Studies of a Pd-Catalyzed Direct Arylation En Route to Tetramethylammonium Acetate." ACS Catalysis 11.5 (2021): 2533-2542.

[7] Ehrman, J. N., et al. "Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters." ChemRxiv (2020).

[8] Head-Gordon, T., et al. "AMOEBA Force Field Validation and Applications." Stanford University (2010).

[3] Barrett, A. N., et al. "Ab initio molecular orbital calculations of electron distribution in tetramethylammonium ion." Molecular Pharmacology 24.3 (1983): 443-448.

[9] Lemkul, J. A., et al. "Polarizable Force Field for Molecular Ions Based on the Classical Drude Oscillator." Journal of Physical Chemistry B 122.17 (2018): 4683-4692.

Physical Description

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, acetate (1:1): ACTIVE